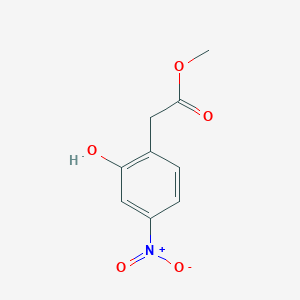
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a hydroxy group at the 2-position and a nitro group at the 4-position, and the carboxylic acid group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester typically involves the esterification of 2-hydroxy-4-nitrobenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield by maintaining optimal reaction conditions throughout the process.
化学反应分析
Types of Reactions
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Ammonia (NH3) or ethanol (C2H5OH) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-4-aminobenzeneacetic acid methyl ester.
Substitution: Formation of 2-hydroxy-4-nitrobenzeneacetamide or 2-hydroxy-4-nitrobenzeneethanol.
科学研究应用
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
Benzeneacetic acid, 4-hydroxy-, methyl ester: Similar structure but lacks the nitro group, which affects its reactivity and applications.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Benzeneacetic acid, 2-hydroxy-, methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester is unique due to the presence of both hydroxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
methyl 2-(2-hydroxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(10(13)14)5-8(6)11/h2-3,5,11H,4H2,1H3 |
InChI 键 |
JDIGPSVAULCECW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
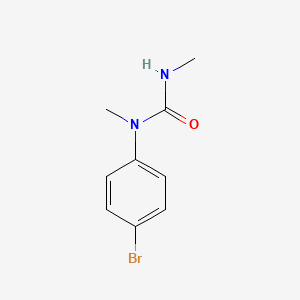
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
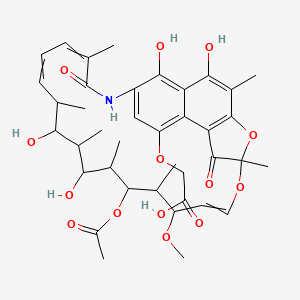
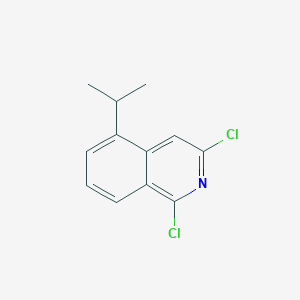
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
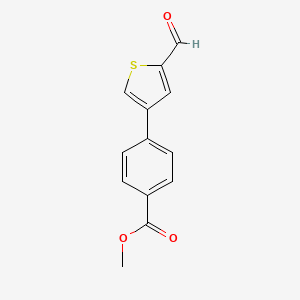
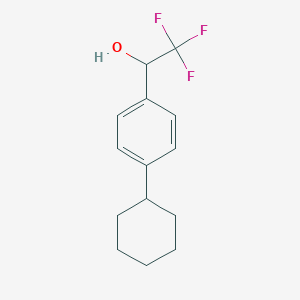
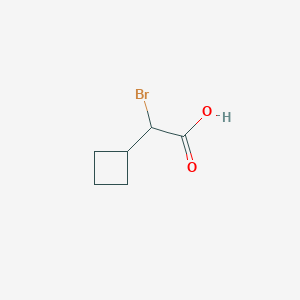
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
